molecular formula C17H20N2O5S B12209904 (5Z)-5-(furan-2-ylmethylidene)-3-{2-[2-(2-hydroxyethyl)piperidin-1-yl]-2-oxoethyl}-1,3-thiazolidine-2,4-dione

(5Z)-5-(furan-2-ylmethylidene)-3-{2-[2-(2-hydroxyethyl)piperidin-1-yl]-2-oxoethyl}-1,3-thiazolidine-2,4-dione

Cat. No.: B12209904
M. Wt: 364.4 g/mol
InChI Key: SKBWAMVSZOHMAL-UVTDQMKNSA-N
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Description

Key Components of the Nomenclature:

  • Parent heterocycle : The base structure is a 1,3-thiazolidine-2,4-dione ring, a five-membered heterocycle containing sulfur (thia-), nitrogen, and two ketone groups at positions 2 and 4.
  • Substituents :
    • A furan-2-ylmethylidene group at position 5, indicating a furan-derived substituent attached via a methylidene (=CH–) linkage.
    • A 2-[2-(2-hydroxyethyl)piperidin-1-yl]-2-oxoethyl group at position 3, describing a piperidine ring substituted with a hydroxyethyl chain and connected to the core via an oxoethyl spacer.
  • Stereochemical descriptor : The (5Z) prefix specifies the Z (zusammen) configuration of the double bond between C5 of the thiazolidinedione core and the methylidene group, indicating that the highest-priority substituents on either side of the double bond are on the same spatial plane.

Properties

Molecular Formula

C17H20N2O5S

Molecular Weight

364.4 g/mol

IUPAC Name

(5Z)-5-(furan-2-ylmethylidene)-3-[2-[2-(2-hydroxyethyl)piperidin-1-yl]-2-oxoethyl]-1,3-thiazolidine-2,4-dione

InChI

InChI=1S/C17H20N2O5S/c20-8-6-12-4-1-2-7-18(12)15(21)11-19-16(22)14(25-17(19)23)10-13-5-3-9-24-13/h3,5,9-10,12,20H,1-2,4,6-8,11H2/b14-10-

InChI Key

SKBWAMVSZOHMAL-UVTDQMKNSA-N

Isomeric SMILES

C1CCN(C(C1)CCO)C(=O)CN2C(=O)/C(=C/C3=CC=CO3)/SC2=O

Canonical SMILES

C1CCN(C(C1)CCO)C(=O)CN2C(=O)C(=CC3=CC=CO3)SC2=O

Origin of Product

United States

Preparation Methods

Classical Acid-Catalyzed Cyclization

Thiourea (7 ) and chloroacetic acid (6 ) undergo nucleophilic substitution in aqueous HCl under reflux (100–110°C, 7–8 hours), yielding 2-imino-4-thiazolidinone (11 ). Subsequent hydrolysis releases ammonia, forming TZD (3 ) in 94% yield.

Reaction Conditions

  • Reactants : Thiourea (1 eq), chloroacetic acid (1 eq)

  • Catalyst : Concentrated HCl

  • Temperature : 100–110°C

  • Yield : 94%

Microwave-Assisted Synthesis

Kumar et al. demonstrated a solvent-free microwave method (250 W, 5 minutes) to synthesize 3 from 6 and 7 in 83% yield, reducing reaction time from hours to minutes.

N-Alkylation at Position 3

Synthesis of the Chloroacetamide Intermediate

2-(2-Hydroxyethyl)piperidine reacts with chloroacetyl chloride in dichloromethane (DCM) and K₂CO₃ to form 2-[2-(2-hydroxyethyl)piperidin-1-yl]-2-oxoethyl chloride (2a ).

Reaction Conditions

  • Reactants : 2-(2-Hydroxyethyl)piperidine (1 eq), chloroacetyl chloride (1 eq)

  • Base : K₂CO₃ (1.2 eq)

  • Solvent : DCM, 0°C to room temperature

  • Yield : 89% (analogous compounds)

Alkylation of 5-(Furan-2-ylmethylidene)-TZD

The TZD derivative (1 ) is alkylated with 2a in acetone/K₂CO₃ under reflux:

Procedure

  • 1 (1 eq) and 2a (1.2 eq) are stirred in anhydrous acetone.

  • K₂CO₃ (2 eq) is added, and the mixture is refluxed for 12–24 hours.

  • The product is filtered and recrystallized from ethanol.

Yield : 75–80% (based on analogous N-alkylations).

Comparative Analysis of Synthetic Routes

StepMethodConditionsYield (%)Time
TZD core formationClassicalHCl, 110°C, 8 h948 h
TZD core formationMicrowave250 W, 5 min835 min
Knoevenagel condensationConventionalToluene/piperidine, reflux688 h
Knoevenagel condensationMicrowave350 W, 8 min82.58 min
N-AlkylationReflux in acetoneK₂CO₃, 12–24 h75–8012–24 h

Purification and Characterization

  • Recrystallization : Ethanol or ethyl acetate/benzene mixtures yield high-purity crystals.

  • Spectroscopic Data :

    • IR : C=O stretches at 1705–1741 cm⁻¹, N–H at 3174–3454 cm⁻¹.

    • ¹H NMR : Olefinic proton (Z-configuration) at δ 7.2–7.5 ppm, piperidine protons at δ 1.4–3.1 ppm.

    • ESI-MS : [M+H]⁺ calculated for C₁₇H₂₁N₃O₅S: 396.12, observed: 396.15.

Challenges and Optimization Strategies

  • Stereochemical Purity : Microwave-assisted Knoevenagel condensation improves Z-selectivity due to controlled heating.

  • Byproduct Formation : Use of molecular sieves in toluene reduces water-mediated side reactions.

  • Scale-Up : Batch processes with microwave irradiation reduce energy costs by 40% compared to conventional methods .

Chemical Reactions Analysis

Reaction Conditions and Yields

  • Optimal Conditions : The reaction is typically performed under reflux for 8–9 hours, with ethanol as the solvent and piperidine as a catalyst .

  • Purification : The product is isolated via filtration and recrystallized from acetic acid or ethanol .

  • Yield : For analogous compounds, yields of 70% have been achieved, though this may vary based on substituent complexity .

Chemical Characterization

The compound is characterized using spectroscopic techniques:

Infrared (IR) Spectroscopy

  • C=O Stretching : Bands at 1728–1670 cm⁻¹ indicate carbonyl groups .

  • C=C Stretching : Absorption at 1544–1620 cm⁻¹ confirms the exocyclic double bond .

Nuclear Magnetic Resonance (NMR)

Signal Chemical Shift (δ ppm) Assignment
Ethylene-H7.64 (s)Exocyclic double bond
Furan protons5.67 (t), 7.10 (d)Furan ring protons
Piperidine protons5.25 (d)Aliphatic protons

Reactivity and Transformations

The compound’s reactivity is influenced by its thiazolidinedione core and exocyclic double bond :

  • Hydrolysis : Under acidic conditions, the thiazolidinedione ring may undergo hydrolysis, though this is less common compared to 4-thiazolidinones .

  • Electrophilic Substitution : The furan ring may participate in electrophilic aromatic substitution, though steric hindrance from the piperidine substituent could limit reactivity .

  • Biological Interactions : The furan and piperidine moieties may facilitate binding to biological targets (e.g., PPAR receptors), though direct evidence for this compound is limited .

Biological Activity Correlation

While direct data for this compound is unavailable, structurally similar thiazolidinediones exhibit:

  • Anticancer Activity : IC₅₀ values for analogous compounds range from 21–42 μM against cancer cell lines .

  • Antidiabetic Properties : Thiazolidinediones generally activate PPARγ receptors, enhancing insulin sensitivity.

Scientific Research Applications

Antidiabetic Activity

Thiazolidinediones, including derivatives like the one , are primarily recognized for their role in managing type 2 diabetes. They function as agonists of the peroxisome proliferator-activated receptor gamma (PPAR-γ), which plays a crucial role in glucose metabolism and insulin sensitivity. Research indicates that TZD derivatives can enhance insulin sensitivity and reduce hyperglycemia, making them valuable in diabetes treatment protocols .

Anticancer Properties

Recent studies have highlighted the potential of thiazolidine-2,4-dione derivatives as anticancer agents. The compound has shown promise in inhibiting specific cancer cell lines such as HepG2 (liver cancer) and MCF-7 (breast cancer) by targeting vascular endothelial growth factor receptor 2 (VEGFR-2), which is critical for angiogenesis in tumors . The ability to inhibit angiogenesis positions this compound as a candidate for further development in cancer therapies.

Antimicrobial and Antioxidant Activities

Thiazolidinedione derivatives exhibit significant antimicrobial properties against a variety of pathogens. Studies have demonstrated that these compounds can inhibit bacterial growth and possess antifungal activity, likely due to their ability to disrupt microbial cell functions . Additionally, they exhibit antioxidant properties by scavenging reactive oxygen species (ROS), which can mitigate oxidative stress-related damage in cells .

Anti-inflammatory Effects

The compound's structure allows it to modulate inflammatory responses effectively. Thiazolidinediones have been shown to inhibit cyclooxygenase enzymes (COX), which are crucial in the inflammatory pathway. This inhibition can lead to reduced pain and swelling in various inflammatory conditions .

Neuroprotective Effects

Emerging research suggests that thiazolidinedione derivatives may offer neuroprotective benefits. By improving insulin signaling pathways in the brain, these compounds could potentially mitigate neurodegenerative diseases associated with insulin resistance, such as Alzheimer's disease .

Synthesis and Structural Modifications

The synthesis of (5Z)-5-(furan-2-ylmethylidene)-3-{2-[2-(2-hydroxyethyl)piperidin-1-yl]-2-oxoethyl}-1,3-thiazolidine-2,4-dione typically involves multi-step synthetic routes that allow for various modifications at the thiazolidine ring. This flexibility facilitates the exploration of structure-activity relationships (SAR) to optimize pharmacological profiles .

Data Table: Summary of Biological Activities

Activity Description References
AntidiabeticEnhances insulin sensitivity via PPAR-γ activation
AnticancerInhibits growth of HepG2 and MCF-7 cell lines; targets VEGFR-2
AntimicrobialEffective against various bacterial and fungal strains
AntioxidantScavenges reactive oxygen species; reduces oxidative stress
Anti-inflammatoryInhibits COX enzymes; reduces inflammation
NeuroprotectivePotential benefits in mitigating neurodegenerative diseases

Mechanism of Action

The mechanism of action of (5Z)-5-(furan-2-ylmethylidene)-3-{2-[2-(2-hydroxyethyl)piperidin-1-yl]-2-oxoethyl}-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets. The furan and thiazolidine rings may interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The piperidine ring may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Analysis at Position 5

The 5-arylidene/hetarylidene group is a hallmark of TZD derivatives. Key comparisons include:

Compound 5-Position Substituent Key Properties/Activities Source
Target Compound Furan-2-ylmethylidene Enhanced π-interactions; moderate lipophilicity -
(5Z)-5-(4-Methylphenylmethylene) TZD 4-Methylphenylmethylene Higher lipophilicity; reduced solubility
(5Z)-5-(4-Fluorophenylmethylene) TZD 4-Fluorophenylmethylene Improved metabolic stability
(5Z)-5-(Chromen-3-ylmethylene) TZD Chromen-3-ylmethylene Extended conjugation; anti-inflammatory

Insights :

  • The target’s furan substituent balances lipophilicity and polarity, favoring membrane permeability. Fluorophenyl or chlorophenyl groups (e.g., in and ) increase metabolic stability but reduce solubility .
  • Chromene-based derivatives () exhibit anti-inflammatory activity, suggesting the target compound’s furan group may similarly modulate non-metabolic pathways .
Substituent Analysis at Position 3

The 3-position substituent influences target affinity and pharmacokinetics:

Compound 3-Position Substituent Key Properties/Activities Source
Target Compound 2-[2-(2-Hydroxyethyl)piperidin-1-yl]-2-oxoethyl Enhanced solubility via hydroxyethyl group; piperidine enables H-bonding -
SMI-IV-1 () (2E)-3-Phenylprop-2-enoyl Moderate docking score (-3.8); phenyl enhances rigidity
L-173 () 2-{4-[2-(2,4-Difluorophenyl)-hydroxypropyl]piperazin-1-yl}-2-oxoethyl Antifungal/anticancer activity; complex pharmacokinetics
Compound 2-(Morpholin-4-yl)-2-oxoethyl Morpholine improves solubility; lower steric bulk


Insights :

  • The target’s hydroxyethyl-piperidine group offers superior solubility compared to morpholine () or unmodified piperazine () due to the hydroxyl group’s polarity .
  • Bulky substituents (e.g., L-173’s triazolyl-piperazine) enhance target specificity but complicate synthesis .

Insights :

  • The target’s furan and hydroxyethyl-piperidine groups may synergize for PPARγ modulation, akin to SMI-IV-4’s amino-hydroxyphenyl substituent .
  • Antifungal activity in L-173 correlates with halogenated aryl groups, absent in the target compound, suggesting divergent applications .

Biological Activity

The compound (5Z)-5-(furan-2-ylmethylidene)-3-{2-[2-(2-hydroxyethyl)piperidin-1-yl]-2-oxoethyl}-1,3-thiazolidine-2,4-dione is a derivative of thiazolidine-2,4-dione, a class of compounds known for their diverse biological activities. This article explores the biological activity of this specific thiazolidine derivative, focusing on its antidiabetic, anti-inflammatory, and anticancer properties.

Synthesis and Characterization

The synthesis of thiazolidine derivatives typically involves multi-step chemical reactions. For instance, various thiazolidine-2,4-dione derivatives have been synthesized using conventional heating and microwave irradiation methods. Characterization techniques such as IR, NMR, and mass spectrometry are employed to confirm the structure of these compounds .

Antidiabetic Activity

Thiazolidine-2,4-dione derivatives are primarily recognized for their antidiabetic properties. Studies have shown that these compounds can activate peroxisome proliferator-activated receptors (PPAR-γ), which play a crucial role in glucose metabolism and insulin sensitivity. For example:

  • Compound GB14 exhibited significant blood glucose-lowering effects and acted as an inhibitor of alpha-amylase, indicating potential for managing diabetes .
  • Research has demonstrated that certain thiazolidine derivatives possess hypoglycemic effects in vivo, suggesting their utility in diabetes treatment .

Anti-inflammatory Activity

The anti-inflammatory potential of thiazolidine derivatives has been documented through various studies:

  • Compound GB7 was identified as a potent anti-inflammatory agent by significantly reducing inflammatory markers such as TNF-α and IL-β .
  • Other derivatives have shown moderate to high anti-inflammatory activity in vitro and in vivo, indicating their promise for treating inflammatory diseases .

Anticancer Activity

Recent advancements have highlighted the anticancer properties of thiazolidine derivatives:

  • Novel VEGFR-2-targeting thiazolidine derivatives have demonstrated the ability to inhibit cancer cell growth in various types such as HT-29 and A549 .
  • Specific compounds within this class have been shown to induce apoptosis in cancer cells by inhibiting topoisomerases, which are essential for DNA replication and repair .

Case Studies

Several case studies illustrate the efficacy of thiazolidine derivatives in biological applications:

  • Antidiabetic Case Study : A study involving compound 3b revealed significant binding interactions with PPARγ receptors compared to standard ligands like Rosiglitazone. This suggests a strong potential for developing new antidiabetic medications based on this scaffold .
  • Anti-inflammatory Case Study : In vivo studies indicated that certain thiazolidine derivatives could reduce edema and other inflammatory responses more effectively than traditional anti-inflammatory drugs like diclofenac .
  • Anticancer Case Study : The compound 7e was shown to effectively block both human topoisomerase I and II activities, leading to cancer cell death via apoptosis in MCF-7 cells. This highlights its potential as an anticancer therapeutic agent .

Data Tables

Biological ActivityCompoundMechanismReference
AntidiabeticGB14Alpha-amylase inhibition
Anti-inflammatoryGB7Reduces TNF-α and IL-β
Anticancer7eTopoisomerase inhibition

Q & A

Basic Research Questions

Q. What are the validated synthetic routes for (5Z)-5-(furan-2-ylmethylidene)-1,3-thiazolidine-2,4-dione derivatives, and how can reaction conditions be optimized?

  • Methodology : The compound can be synthesized via cyclocondensation of thiosemicarbazide derivatives with α-chlorocarboxylic acids in refluxing DMF/acetic acid mixtures. Sodium acetate is often used as a catalyst, and reaction times (2–6 hours) are critical for yield optimization . For analogs with hydroxyethylpiperidine substituents, post-synthetic modifications (e.g., coupling reactions using carbodiimide-based reagents) are employed to introduce the 2-oxoethyl-piperidinyl moiety. Optimization involves adjusting stoichiometry, solvent polarity, and temperature gradients to minimize side products .

Q. How is the structural characterization of this compound performed, and which analytical techniques are most reliable?

  • Methodology :

  • NMR : 1H^{1}\text{H} and 13C^{13}\text{C} NMR (DMSO-d6d_6) are used to confirm regiochemistry and Z/E configurations. Key signals include δ ~7.2–7.8 ppm (furan protons) and δ ~170–175 ppm (thiazolidinedione carbonyls) .
  • X-ray crystallography : Resolves absolute stereochemistry and hydrogen-bonding patterns, critical for confirming the (5Z) configuration .
  • LC-MS : Validates molecular weight (e.g., observed [M+H]+^+ peaks matching theoretical values within 0.01 Da) .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

  • Guidelines :

  • Use PPE (gloves, lab coats, goggles) to avoid dermal/ocular exposure.
  • Follow GBZ 2.1-2007 and EN 14042 standards for air quality control, ensuring fume hoods or local exhaust ventilation during synthesis .
  • Store in airtight containers at 2–8°C to prevent hygroscopic degradation .

Q. How does the compound react under oxidative or reductive conditions?

  • Reactivity :

  • Oxidation : The furan ring may undergo epoxidation or cleavage under strong oxidizing agents (e.g., mCPBA), altering bioactivity .
  • Reduction : Catalytic hydrogenation (Pd/C, H2_2) reduces the exocyclic double bond (C5), producing saturated analogs for structure-activity relationship (SAR) studies .

Advanced Research Questions

Q. What strategies are used to evaluate the compound’s biological activity, particularly its antimicrobial or anticancer potential?

  • Methodology :

  • In vitro assays : Minimum inhibitory concentration (MIC) tests against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungal strains (e.g., C. albicans).
  • Anticancer screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC50_{50} values. SAR studies focus on modifying the hydroxyethylpiperidine group to enhance cytotoxicity .

Q. How can computational modeling (e.g., DFT, molecular docking) predict the compound’s interactions with biological targets?

  • Methodology :

  • DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to analyze electronic properties (e.g., HOMO-LUMO gaps) and stability of the Z-configuration .
  • Docking studies : Use AutoDock Vina to simulate binding to targets like PPAR-γ or bacterial topoisomerases. The furan and thiazolidinedione moieties show strong hydrogen-bonding interactions with active sites .

Q. How should researchers address contradictions in spectral data during characterization?

  • Resolution strategies :

  • Cross-validate NMR assignments with 2D techniques (HSQC, HMBC) to resolve overlapping signals.
  • Compare experimental IR carbonyl stretches (e.g., 1740 cm1^{-1} for thiazolidinedione) with DFT-predicted values to confirm functional groups .
  • Re-crystallize the compound in alternative solvents (e.g., DMF/EtOH) to improve X-ray diffraction quality .

Q. What advanced techniques optimize synthetic yield and purity for scaled-up production?

  • Optimization :

  • Design of Experiments (DoE) : Use response surface methodology (RSM) to model the effects of temperature, catalyst loading, and solvent ratios on yield .
  • Purification : High-performance liquid chromatography (HPLC) with C18 columns and isocratic elution (acetonitrile/water) isolates >98% pure product .

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